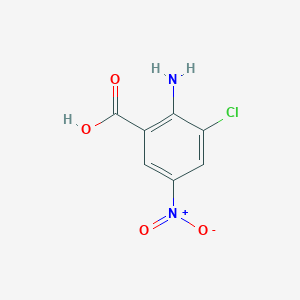

4,6-Dimethyl-5-nitropyridin-2-amine

Vue d'ensemble

Description

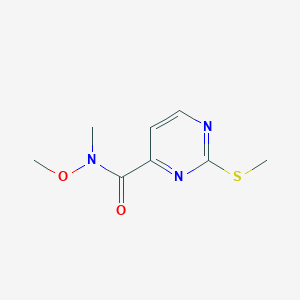

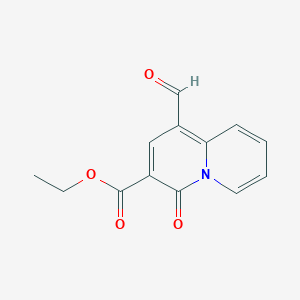

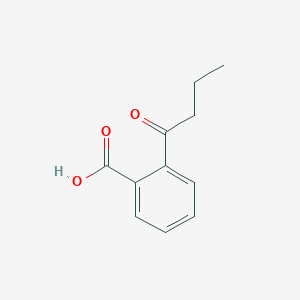

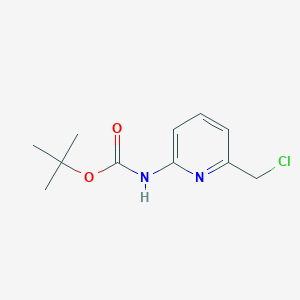

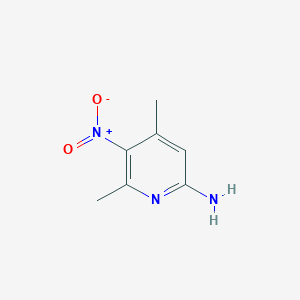

“4,6-Dimethyl-5-nitropyridin-2-amine” is a chemical compound with the molecular formula C7H9N3O2 . This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that contains a six-membered ring structure with five carbon atoms and one nitrogen atom.

Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-5-nitropyridin-2-amine” is represented by the linear formula C7H9N3O2 . The molecular weight of the compound is 167.17 .Chemical Reactions Analysis

While specific chemical reactions involving “4,6-Dimethyl-5-nitropyridin-2-amine” are not available, nitro compounds are known to facilitate reactions with both electrophilic and nucleophilic reagents due to the diverse properties of their nitro functionality .Physical And Chemical Properties Analysis

“4,6-Dimethyl-5-nitropyridin-2-amine” is a solid at room temperature . It has a melting point of 154-155 °C and a boiling point of 297.4±25.0 °C . The density of the compound is predicted to be 1.261±0.06 g/cm3 .Applications De Recherche Scientifique

Formation and Reactivity Studies

Research has explored the unique reactivity of pyridine derivatives, including compounds structurally related to 4,6-Dimethyl-5-nitropyridin-2-amine, in forming aminals via Pummerer rearrangement. This process involves the reaction of amino nitropyridines with acid chlorides, leading to the formation of aminals, which are products of an unusual rearrangement facilitated by a tertiary base like pyridine. The formation of these aminals underscores the potential of nitropyridines in synthesizing complex nitrogen-containing compounds, which are valuable in various chemical syntheses and material sciences (Rakhit, Georges, & Bagli, 1979).

Coordination Chemistry and Magnetism

The interaction of nitropyridines with metal complexes has been studied, revealing insights into the formation of coordination polymers with intriguing magnetic properties. For example, research involving Ni(NCS)₂ and aminopyridines resulted in compounds exhibiting discrete complex formations and diverse structural arrangements, leading to magnetic ordering and ferromagnetic exchange. These findings contribute to the understanding of materials science, specifically in the development of magnetic materials and their potential applications in information storage or quantum computing (Neumann et al., 2018).

Novel Catalysis Mechanisms

Studies have also focused on the catalytic capabilities of pyridine derivatives, including the light-promoted N,N-dimethylation of amine and nitro compounds. The use of TiO₂-supported nano-Pd catalysts demonstrates the efficiency of these catalysts in synthesizing N,N-dimethylamines from a variety of starting materials, including nitropyridines. This research highlights the potential for using nitropyridines in green chemistry and catalysis, offering a pathway to synthesize valuable amines in an environmentally friendly manner (Zhang, Zhang, Deng, & Shi, 2015).

Enhancing Drug Solubility

The challenge of low aqueous solubility in drug compounds has been addressed through the use of nitropyridines. Techniques such as ultrasound-assisted synthesis have been employed to improve the solubility of drug-like compounds by forming amine salts. This approach, utilizing compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, demonstrates the versatility of nitropyridines in medicinal chemistry, particularly in enhancing the bioavailability of pharmaceuticals (Machado et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

Propriétés

IUPAC Name |

4,6-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPSNYHZJHAUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622472 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-5-nitropyridin-2-amine | |

CAS RN |

22934-22-1 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.